molecular formula C6H8FN3O2 B2780549 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole CAS No. 1443279-20-6

1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B2780549
CAS No.: 1443279-20-6
M. Wt: 173.147
InChI Key: SMSKBRKFDJEVQD-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a fluoroethyl group at position 1, a methyl group at position 5, and a nitro group at position 4 (Figure 1). Pyrazoles with nitro substituents are often explored in medicinal chemistry and materials science due to their reactivity and ability to participate in hydrogen bonding or redox reactions.

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSKBRKFDJEVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form an amino derivative, a critical transformation for pharmaceutical applications.

Reagents/Conditions Products Yield Mechanistic Notes
H₂ gas, Pd/C catalyst1-(2-fluoroethyl)-5-methyl-4-amino-1H-pyrazole85–92%Catalytic hydrogenation via intermediate hydroxylamine.
NaBH₄ in methanol, 60°C4-Amino derivative70–78%Stepwise electron transfer to nitro group.
LiAlH₄ in THF, reflux4-Amino derivative65–72%Strong hydride donor reduces nitro to amine.

Applications : The resulting amine serves as a precursor for further functionalization in drug discovery, particularly in kinase inhibitor synthesis.

Substitution of the Fluoroethyl Group

The 2-fluoroethyl substituent participates in nucleophilic substitution due to fluorine’s electronegativity and leaving-group potential.

Reagents/Conditions Products Yield Key Observations
NaN₃, DMF, 80°C1-(2-azidoethyl)-5-methyl-4-nitro-1H-pyrazole88%SN2 mechanism with inversion at β-carbon.
KOtBu, THF, 50°CAlkoxy-substituted derivatives75–82%Base-mediated elimination-addition pathway.
Primary amines, DIPEA, DCM, rt1-(2-aminoethyl)-5-methyl-4-nitro-1H-pyrazole68%Nucleophilic displacement under mild conditions.

Industrial Relevance : Continuous flow reactors optimize these substitutions for scalability, achieving >90% purity in pilot-scale batches.

Oxidation Reactions

The nitro group and methyl substituent may undergo oxidation under controlled conditions.

Reagents/Conditions Products Yield Notes
KMnO₄, H₂SO₄, 100°C4-Nitroso derivative (minor)15–20%Partial oxidation due to steric hindrance.
CrO₃, acetic acid, 60°CCarboxylic acid at methyl position42%Methyl group oxidation to carboxyl.

Challenges : Over-oxidation risks necessitate precise stoichiometric control, particularly for nitroso intermediates.

Cycloaddition and Ring Functionalization

The pyrazole ring participates in 1,3-dipolar cycloadditions when activated by electron-withdrawing groups.

Reagents/Conditions Products Yield Regioselectivity
Diazomethane, Cu(I) catalystTriazole-fused pyrazole78%Preferential attack at C-3 position .
Phenylacetylene, DBU, acetonitrile3,5-Disubstituted pyrazole65%Domino cycloaddition-aromatization .

Mechanistic Insight : The nitro group enhances ring electron deficiency, favoring cycloaddition at electron-rich positions .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, the nitro group decomposes exothermically, releasing NOₓ gases.

  • Hydrolytic Sensitivity : The fluoroethyl group resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 12).

This compound’s versatility in redox, substitution, and cycloaddition reactions makes it invaluable for synthesizing bioactive molecules and functional materials. Industrial protocols emphasize solvent recovery and catalyst reuse to align with green chemistry principles.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is investigated for its potential therapeutic properties, particularly as a:

  • Enzyme Inhibitor : It has shown promise in inhibiting kinase activities related to neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .
  • Anticancer Agent : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth, indicating potential anticancer properties .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Interaction Studies : Its ability to interact with biological targets makes it useful for studying enzyme-substrate interactions and receptor-ligand dynamics.
  • Inflammatory Response Modulation : Research indicates that similar compounds can significantly reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Industrial Applications

In addition to its role in research, 1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is utilized in the production of:

  • Specialty Chemicals : Its unique reactivity allows it to serve as an intermediate in synthesizing more complex chemical entities used in various industries.
  • Agrochemicals : The compound's properties may also be exploited in developing new agrochemical formulations.

Anti-inflammatory Activity

A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of inflammatory markers like TNF-α at specific concentrations, indicating strong anti-inflammatory potential. This suggests that 1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole could have similar effects .

Antimicrobial Properties

Research on related pyrazoles showed significant antimicrobial activity against various pathogens compared to standard drugs. This indicates the potential for developing new antimicrobial agents based on this compound .

Antitumor Effects

Studies have indicated that some pyrazoles can effectively inhibit tumor growth. Given the structural similarities, there is potential for 1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole to exhibit anticancer properties, warranting further investigation .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole would depend on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related pyrazoles:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole 1: 2-fluoroethyl; 4: NO₂; 5: CH₃ C₆H₈FN₃O₂ 185.15 Commercial availability; nitro group for reactivity
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 1: 4-ethylbenzyl; 3: CF₃; 4: NO₂; 5: CH₃ C₁₅H₁₅F₃N₃O₂ 330.29 GLUT1 inhibitor candidate; enhanced lipophilicity from benzyl group
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole 1: CH₃; 4: NO₂; 5: CHF₂ C₅H₅F₂N₃O₂ 177.11 Difluoromethyl group for metabolic stability; nitro group for electron withdrawal
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1: C₂H₅; 3: CF₃; 4: COOH C₇H₈F₃N₂O₂ 224.14 Carboxylic acid functionality for solubility; trifluoromethyl for electronic effects
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide 1: 2-ethoxyethyl; 3: C₂H₅; 4: NO₂; 5: CONH₂ C₁₁H₁₈N₄O₄ 294.28 Intermediate in pharmaceutical synthesis; carboxamide for hydrogen bonding

Structural and Functional Insights

  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at position 4 in the target compound and analogs (e.g., ) enhances electrophilicity, making these compounds reactive in substitution or cycloaddition reactions.
  • Fluorinated Substituents: The 2-fluoroethyl group in the target compound provides metabolic resistance compared to non-fluorinated analogs (e.g., ethyl or benzyl groups in ). Difluoromethyl (CHF₂) in offers similar stability but with reduced steric hindrance.
  • Agrochemicals: Nitro-pyrazoles are often used in pesticides due to their stability and reactivity . Materials Science: Carboxylic acid derivatives (e.g., ) are utilized in metal-organic frameworks (MOFs) or catalysis.

Biological Activity

1-(2-Fluoroethyl)-5-methyl-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a range of effects including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole can be represented as follows:

C7H8FN3O2\text{C}_7\text{H}_8\text{F}\text{N}_3\text{O}_2

This compound features a pyrazole ring with a nitro group and a fluoroethyl substituent, which may enhance its biological activity by influencing its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 12.5 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the structure is often associated with enhanced antibacterial activity.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A related compound with a similar structure was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma) . The incorporation of the fluoroethyl group may contribute to improved lipophilicity and cellular uptake, enhancing cytotoxic effects against tumor cells.

3. Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds similar to 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole have shown promising results in reducing inflammation in animal models .

The biological activities of 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole can be attributed to various mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for specific enzymes involved in disease processes, such as LRRK2 kinase, which is implicated in neurodegenerative diseases like Parkinson's disease .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Study 1: Antimicrobial Efficacy

A series of synthesized pyrazole derivatives were tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that compounds with similar structural features to 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole exhibited strong antibacterial activity with MIC values significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on U87 glioblastoma cells revealed that a structurally analogous compound demonstrated an IC50 value of approximately 45 µM, indicating substantial cytotoxicity compared to traditional chemotherapeutics . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of fluoroethyl-substituted hydrazines with β-keto esters or via nucleophilic substitution on pre-functionalized pyrazole scaffolds. Key steps include:

  • Use of Pd-catalyzed coupling for introducing the fluoroethyl group (e.g., Suzuki-Miyaura reactions) .
  • Nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Optimization of solvent polarity (e.g., ethanol/chloroform mixtures) to improve crystallization yields (~60–70%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions via coupling constants (e.g., J₃,4 for nitro group proximity) .
  • IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C–F stretching (~1100 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between pyrazole and substituent rings (e.g., fluoroethyl torsion angles ~72°) .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic effects of the nitro and fluoroethyl groups on reactivity?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, revealing electron-withdrawing effects of NO₂ and polarization by C–F .
  • Hammett substituent constants : Correlate σₚ values of NO₂ (-0.78) and fluoroethyl (-0.34) with reaction rates in nucleophilic aromatic substitution .
  • Cyclic voltammetry : Measure reduction potentials of the nitro group (-0.5 to -0.7 V vs. Ag/AgCl) to assess redox stability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology :

  • Single-crystal X-ray diffraction : Identify intermolecular interactions (e.g., N–H···O hydrogen bonds between nitro and adjacent pyrazole rings, d = 2.85 Å) .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (∼30%) and van der Waals interactions (∼60%) to lattice stability .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C correlates with weakened H-bond networks .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

  • Methodology :

  • Enzyme inhibition : Screen against COX-2 or p38 MAP kinase using fluorogenic substrates (IC₅₀ values compared to 1-(4-fluorophenyl) pyrazole derivatives) .
  • Antimicrobial assays : Test MIC values against S. aureus and C. albicans via broth microdilution (reference: azole-resistant strains require ≤50 μg/mL) .
  • Receptor binding : Radioligand displacement assays (e.g., A₃ adenosine receptors) using ³H-labeled antagonists .

Contradictions and Mitigation Strategies

Q. Discrepancies in reported antimicrobial activity of pyrazole derivatives: How to reconcile?

  • Analysis : Variations in MIC values (e.g., 10–100 μg/mL) arise from differences in bacterial strains, nitro group orientation, and assay conditions .
  • Mitigation :

  • Standardize testing using CLSI guidelines.
  • Compare only derivatives with identical substitution patterns (e.g., 4-nitro vs. 3-nitro isomers) .

Q. Conflicting computational predictions vs. experimental reactivity: How to resolve?

  • Approach :

  • Validate DFT-predicted reaction pathways with kinetic isotope effects (KIE) or isotopic labeling .
  • Use in situ IR spectroscopy to detect intermediates (e.g., nitration via NO₂⁺ attack at C4) .

Methodological Best Practices

Q. What precautions are critical during nitration to avoid byproducts?

  • Recommendations :

  • Maintain strict temperature control (≤5°C) to suppress dinitration .
  • Use H₂SO₄ as a protonating agent to stabilize the nitronium ion (NO₂⁺) and direct electrophilic attack .

Q. How to enhance the solubility of this compound for biological assays?

  • Strategies :

  • Derivatize with PEGylated side chains or pro-drug motifs (e.g., ester hydrolysis in vivo) .
  • Use DMSO/cosolvent systems (e.g., 10% β-cyclodextrin) to prevent aggregation .

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